
2-Brom-3-methoxy-4-nitroanilin
Übersicht
Beschreibung
2-Bromo-3-methoxy-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an aniline ring
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials
Wirkmechanismus
Target of Action
It’s known that nitroanilines, in general, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets depending on the specific structure and functional groups present .
Mode of Action
The mode of action of 2-Bromo-3-methoxy-4-nitroaniline involves several steps. First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the meta position relative to itself . This sequence of reactions results in the formation of the final compound .
Biochemical Pathways
Nitroanilines can participate in various reactions such as coupling, condensation, and nucleophilic substitution . These reactions can lead to the synthesis of new compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It was found to have predominant urinary excretion, low tissue distribution, and relatively slow clearance
Result of Action
The compound’s ability to undergo various chemical reactions suggests that it could potentially lead to the formation of various products with diverse effects .
Action Environment
The action of 2-Bromo-3-methoxy-4-nitroaniline can be influenced by various environmental factors. For instance, the compound is a flammable substance and should be kept away from fire sources . Additionally, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
2-Bromo-3-methoxy-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The nature of these interactions often involves the binding of 2-Bromo-3-methoxy-4-nitroaniline to the active site of the enzyme, potentially leading to inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of 2-Bromo-3-methoxy-4-nitroaniline on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-3-methoxy-4-nitroaniline may affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within the cell. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-3-methoxy-4-nitroaniline exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Bromo-3-methoxy-4-nitroaniline may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-3-methoxy-4-nitroaniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade upon exposure to heat, light, or other environmental factors. Long-term studies have shown that 2-Bromo-3-methoxy-4-nitroaniline can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
In animal models, the effects of 2-Bromo-3-methoxy-4-nitroaniline vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or immunotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur. These dosage-dependent effects are crucial for understanding the safety and efficacy of 2-Bromo-3-methoxy-4-nitroaniline in preclinical studies .
Metabolic Pathways
2-Bromo-3-methoxy-4-nitroaniline is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Additionally, 2-Bromo-3-methoxy-4-nitroaniline can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby influencing the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2-Bromo-3-methoxy-4-nitroaniline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins, such as albumin or other carrier proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of 2-Bromo-3-methoxy-4-nitroaniline within tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-3-methoxy-4-nitroaniline is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through various targeting signals or post-translational modifications. The localization of 2-Bromo-3-methoxy-4-nitroaniline within these compartments can affect its interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-4-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common synthetic route includes:
Bromination: The addition of a bromine atom to the nitrobenzene derivative using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods
Industrial production methods for 2-Bromo-3-methoxy-4-nitroaniline often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methoxy-4-nitroaniline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for methoxylation.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 2-Bromo-3-methoxy-4-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Bromo-3-hydroxy-4-nitroaniline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-nitroaniline: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxy-4-nitroaniline: Lacks the bromine atom, which can influence its chemical properties and biological activities.
4-Bromo-2-nitroaniline: Has a different substitution pattern, leading to variations in its chemical behavior and applications
Uniqueness
2-Bromo-3-methoxy-4-nitroaniline is unique due to the specific combination of bromine, methoxy, and nitro groups on the aniline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-bromo-3-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGOOWIGGAMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


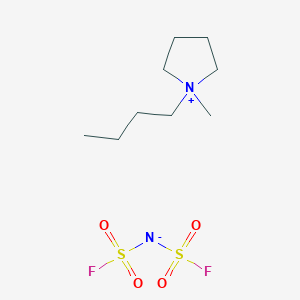


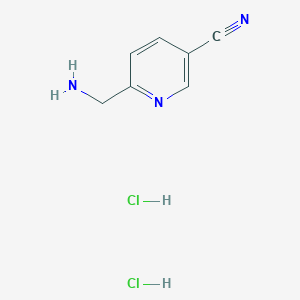
![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)
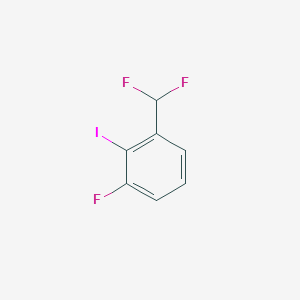
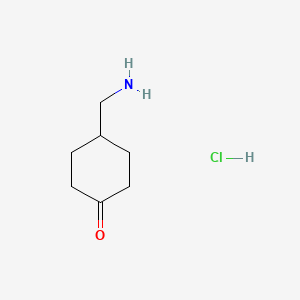
![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)
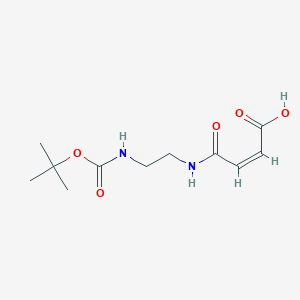
![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)

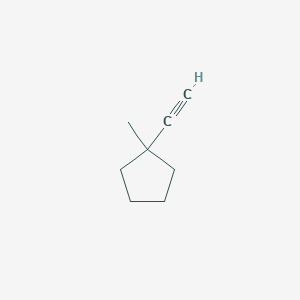
![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)
![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)
